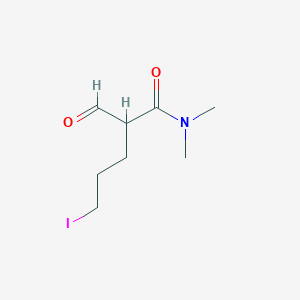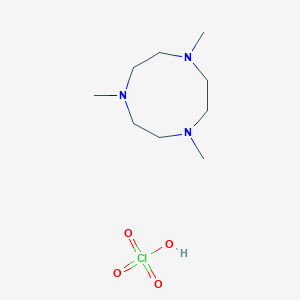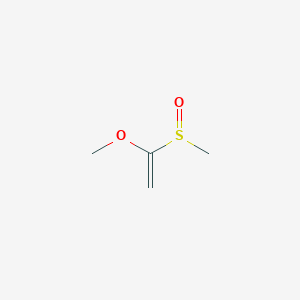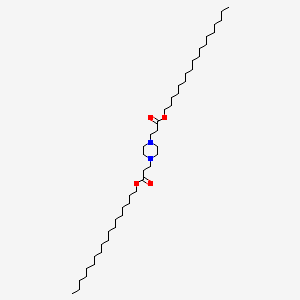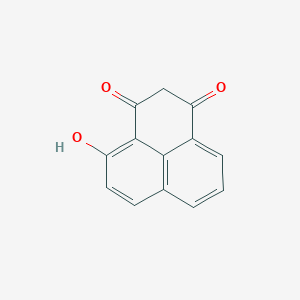
4-Hydroxy-1H-phenalene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-1H-phenalene-1,3(2H)-dione is an organic compound with a unique structure that includes a phenalene core with hydroxy and dione functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1H-phenalene-1,3(2H)-dione typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under acidic or basic conditions, followed by oxidation and hydrolysis steps to introduce the hydroxy and dione functionalities.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-Hydroxy-1H-phenalene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized derivatives.
Reduction: Formation of hydroquinones or other reduced forms.
Substitution: Introduction of different substituents on the phenalene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce hydroquinones.
科学的研究の応用
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of dyes, pigments, or other materials.
作用機序
The mechanism of action of 4-Hydroxy-1H-phenalene-1,3(2H)-dione would depend on its specific application. In biological systems, it might interact with enzymes or receptors, influencing biochemical pathways. In chemical reactions, its reactivity would be governed by the electronic and steric properties of the hydroxy and dione groups.
類似化合物との比較
Similar Compounds
1,4-Naphthoquinone: Similar in structure but lacks the hydroxy group.
2-Hydroxy-1,4-naphthoquinone: Similar but with different positioning of functional groups.
Phenanthrenequinone: Another compound with a similar core structure but different functional groups.
Uniqueness
4-Hydroxy-1H-phenalene-1,3(2H)-dione is unique due to the specific arrangement of its hydroxy and dione groups on the phenalene core, which can influence its reactivity and applications.
特性
CAS番号 |
106061-10-3 |
|---|---|
分子式 |
C13H8O3 |
分子量 |
212.20 g/mol |
IUPAC名 |
4-hydroxyphenalene-1,3-dione |
InChI |
InChI=1S/C13H8O3/c14-9-5-4-7-2-1-3-8-10(15)6-11(16)13(9)12(7)8/h1-5,14H,6H2 |
InChIキー |
MZTADYBFJDCRML-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)C2=CC=CC3=C2C(=C(C=C3)O)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


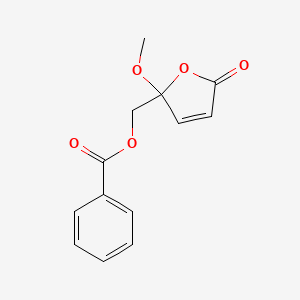

![2-[(15-Bromopentadecyl)oxy]oxane](/img/structure/B14319853.png)
![2-[4-(Diethylamino)-2-hydroxybenzoyl]-5-methylbenzoic acid](/img/structure/B14319858.png)
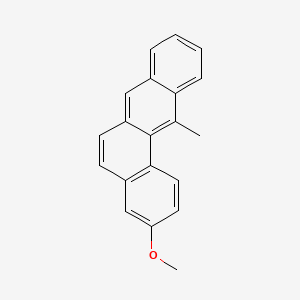
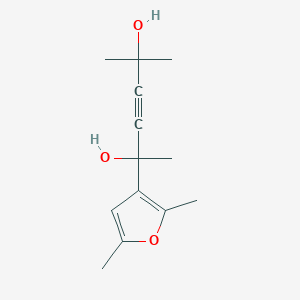
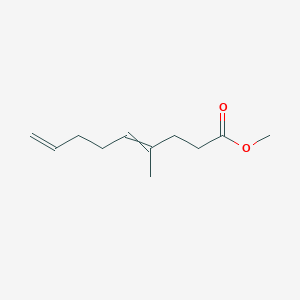
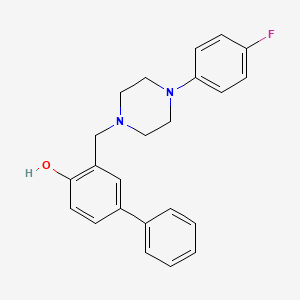
![2-[(E)-(4-Methylpentan-2-ylidene)amino]ethan-1-amine](/img/structure/B14319894.png)
